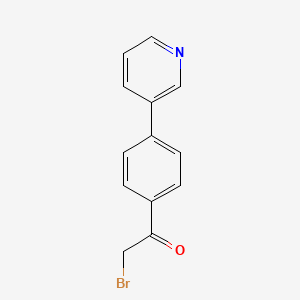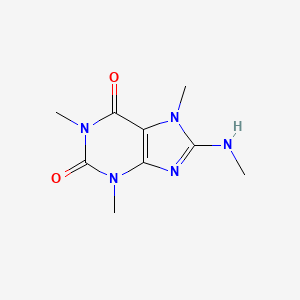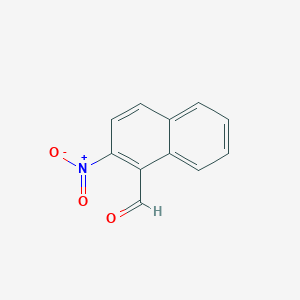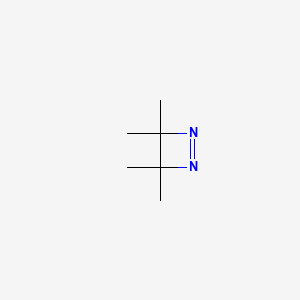
Tridecan-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecan-7-yl acetate: is an organic compound with the molecular formula C15H30O2 . It is an ester derived from tridecan-7-ol and acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry. It has a molecular weight of 242.397 g/mol and a boiling point of 281.3°C at 760 mmHg .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecan-7-yl acetate can be synthesized through the esterification of tridecan-7-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production scale and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Tridecan-7-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tridecan-7-ol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: Tridecan-7-ol and acetic acid.
Oxidation: Tridecanoic acid or other oxidized derivatives.
Substitution: Various substituted tridecan-7-yl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Tridecan-7-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various esters and other derivatives .
Biology: In biological research, this compound is studied for its potential role in pheromone signaling and other biochemical pathways. It is used in studies involving insect behavior and communication .
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the formulation of various consumer products, including perfumes and cosmetics .
Mecanismo De Acción
The mechanism of action of tridecan-7-yl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Tridecan-2-yl acetate: Another ester with similar structural features but different positional isomerism.
Tridecadien-2-yl acetate: A compound with conjugated double bonds, used in pheromone studies.
Tridecanol: The parent alcohol from which tridecan-7-yl acetate is derived.
Uniqueness: this compound is unique due to its specific structural configuration and the resulting chemical and physical properties. Its applications in various fields, including its role in pheromone signaling and its use in the fragrance industry, highlight its distinctiveness compared to other similar compounds .
Propiedades
Número CAS |
60826-28-0 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
tridecan-7-yl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-8-10-12-15(17-14(3)16)13-11-9-7-5-2/h15H,4-13H2,1-3H3 |
Clave InChI |
PCPNTHIGZZIBJI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


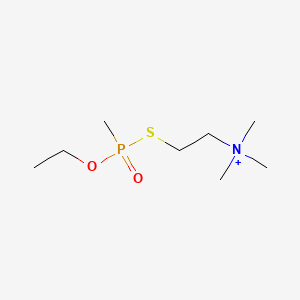
![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
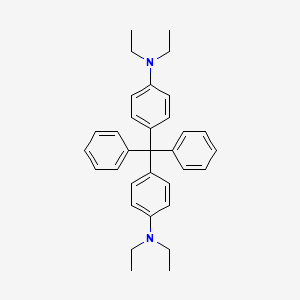
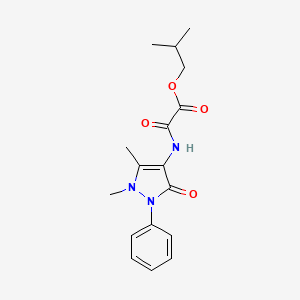
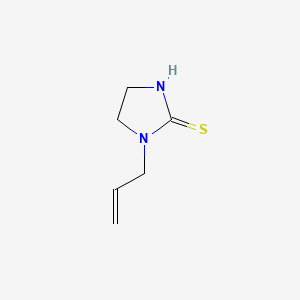
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
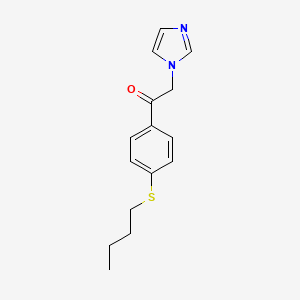
![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
